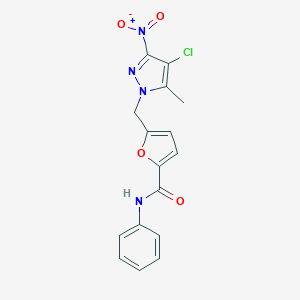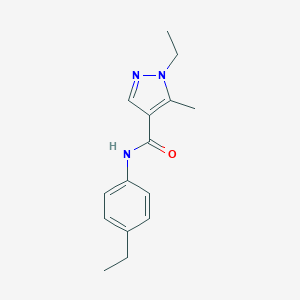
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, cell growth and proliferation, and autophagy. BML-275 has been widely used as a research tool to investigate the role of AMPK in various biological systems.
作用機序
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), resulting in altered cellular metabolism and decreased cell proliferation.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of lipogenesis and fatty acid oxidation, induction of autophagy, and inhibition of cancer cell proliferation. In addition, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
実験室実験の利点と制限
One advantage of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK inhibition, which allows researchers to study the effects of AMPK inhibition without the confounding effects of off-target effects. However, one limitation of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired level of inhibition. In addition, the effects of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide may be cell type-specific, and caution should be exercised when extrapolating results to other cell types or in vivo models.
将来の方向性
There are several potential future directions for research involving 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the use of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. For example, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical models. Another area of interest is the development of more potent and selective AMPK inhibitors, which may have improved therapeutic potential compared to 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. Finally, further studies are needed to elucidate the role of AMPK in various biological systems and to determine the potential clinical applications of AMPK inhibitors like 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
合成法
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding bromoethyl hydrazine. The bromoethyl hydrazine is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been described in detail in several publications.
科学的研究の応用
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the role of AMPK in various biological systems. It has been shown to inhibit AMPK activity in vitro and in vivo, and has been used to study the effects of AMPK inhibition on cellular metabolism, autophagy, and cancer cell proliferation. 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of AMPK in the regulation of insulin sensitivity, inflammation, and cardiovascular function.
特性
製品名 |
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC名 |
4-bromo-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(11(14)8-15-17)13(18)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChIキー |
DCECVUUFBALDOD-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)


![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)

